REACTION_CXSMILES
|
[C:1]([C:3]1[CH:23]=[CH:22][C:6]([C:7]([NH:9][CH2:10][CH:11]([CH3:21])[CH2:12][NH:13]C(=O)OC(C)(C)C)=[O:8])=[CH:5][CH:4]=1)#[N:2].C(O)(C(F)(F)F)=O>>[NH2:13][CH2:12][CH:11]([CH3:21])[CH2:10][NH:9][C:7](=[O:8])[C:6]1[CH:22]=[CH:23][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue were added ethyl acetate and 1N aqueous sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCC(CNC(C1=CC=C(C=C1)C#N)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.911 mmol | |
AMOUNT: MASS | 198 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |